4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide
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Overview
Description
4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide is a heterocyclic compound that contains both thiophene and benzothiazine moieties. These types of compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide typically involves the reaction of substituted anilines with thiophene derivatives under specific conditions. One common method involves the use of cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain the thiophene moiety and are known for their diverse biological activities.
Benzothiazine derivatives: These compounds share the benzothiazine moiety and are studied for their potential therapeutic applications.
Other heterocyclic compounds: Compounds like indoles and pyridines, which also contain heterocyclic structures, can be compared in terms of their biological activities and synthetic routes.
The uniqueness of this compound lies in its specific combination of thiophene and benzothiazine moieties, which may confer unique biological activities and synthetic versatility.
Properties
Molecular Formula |
C20H16N2OS2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-methyl-N-(3-thiophen-2-yl-2H-1,4-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C20H16N2OS2/c1-13-8-10-14(11-9-13)19(23)22-20-18(17-7-4-12-24-17)21-15-5-2-3-6-16(15)25-20/h2-12,20H,1H3,(H,22,23) |
InChI Key |
VWNLIJFFKICUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C(=NC3=CC=CC=C3S2)C4=CC=CS4 |
Origin of Product |
United States |
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